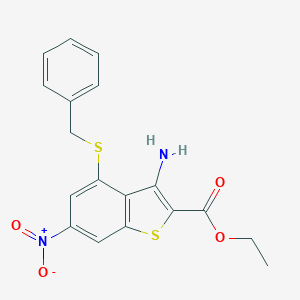![molecular formula C13H11F5N2O3 B455931 [4-(difluoromethoxy)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B455931.png)
[4-(difluoromethoxy)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(difluoromethoxy)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethoxy, hydroxy, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethoxy)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethyl ethers in the presence of a base.
Functionalization of the phenyl ring: This can be done through electrophilic aromatic substitution reactions to introduce the hydroxy and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: NaBH4 or LiAlH4 (Lithium aluminium hydride) in anhydrous solvents.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural complexity and functional diversity.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(difluoromethoxy)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(difluoromethoxy)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- 4-(difluoromethoxy)aniline
- 4-(difluoromethoxy)nitrobenzene
- 4-bromo-2-(difluoromethoxy)pyridine
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H11F5N2O3 |
|---|---|
Molecular Weight |
338.23g/mol |
IUPAC Name |
[4-(difluoromethoxy)phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C13H11F5N2O3/c1-7-6-12(22,13(16,17)18)20(19-7)10(21)8-2-4-9(5-3-8)23-11(14)15/h2-5,11,22H,6H2,1H3 |
InChI Key |
MGUHTKLXZYHHBR-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B455850.png)
![6-(2-chloroethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B455852.png)
![N-[(4-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B455856.png)
![N'-[(3-methyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B455857.png)
![2-IODO-N'-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B455858.png)
![N-[(2-methyl-5-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B455859.png)
![6-(2-chloroethyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B455860.png)
![N-[(3-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B455861.png)
![4-chloro-N'-[(E)-(1-methyl-1H-pyrazol-5-yl)methylidene]benzohydrazide](/img/structure/B455864.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B455865.png)

![ethyl 5-[bis(2-iodobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B455870.png)
![3-bromo-N'-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}benzohydrazide](/img/structure/B455871.png)
![2-chloro-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]acetamide](/img/structure/B455872.png)
